Methyl 2-keto-L-gulonate

描述

Historical Context of Methyl 2-keto-L-gulonate Research

The investigation of this compound is largely rooted in the development of the Reichstein process, a method for the industrial synthesis of Vitamin C, first devised by Nobel laureate Tadeusz Reichstein and his colleagues in 1933. wikipedia.org This groundbreaking process established M2KLG as a critical intermediate. googleapis.com The original Reichstein process involves a series of steps, starting from D-glucose, which is converted to 2-keto-L-gulonic acid (2-KLG). wikipedia.org This acid is then esterified with methanol (B129727) to produce this compound. googleapis.comgoogle.com The final step involves the lactonization of M2KLG to form L-ascorbic acid. wikipedia.org

This method was patented and subsequently sold to Hoffmann-La Roche in 1934, paving the way for the commercial production of Vitamin C. wikipedia.org Over the decades, numerous modifications and improvements to the Reichstein process have been developed to enhance yield and purity, many of which still revolve around the synthesis and conversion of M2KLG. googleapis.comgoogle.com Early research, therefore, was heavily focused on optimizing the esterification of 2-keto-L-gulonic acid and the subsequent cyclization of M2KLG. google.comacs.org

Significance of this compound in Biochemical Systems

The significance of this compound in biochemical systems is primarily as a precursor to L-ascorbic acid. The conversion of M2KLG to ascorbic acid is a critical step in both chemical and enzymatic synthesis routes.

Enzymatic and Chemical Conversion:

The transformation of M2KLG into L-ascorbic acid can be achieved through base-catalyzed cyclization. google.com In industrial processes, this is often accomplished by treating the methyl ester with a base like sodium methoxide (B1231860) or sodium bicarbonate, which leads to the formation of sodium ascorbate (B8700270). googleapis.comscribd.com Subsequent acidification then yields L-ascorbic acid. acs.org

Research has also explored enzymatic pathways for this conversion. Hydrolase enzymes, such as proteases, esterases, and lipases, have been investigated for their ability to catalyze the formation of L-ascorbic acid from esters of 2-keto-L-gulonic acid. googleapis.comgoogle.com More specifically, lactonases (EC 3.1.1.x) have been identified as effective catalysts for the direct conversion of 2-keto-L-gulonic acid to L-ascorbic acid, a process that internally proceeds through a lactone intermediate structurally related to M2KLG. googleapis.com

A notable discovery in plant biochemistry is the role of a 2-keto-L-gulonate reductase in the biosynthesis of L-tartaric acid in grapevines (Vitis vinifera). nih.gov In this pathway, the ascorbate breakdown product, 2-keto-L-gulonic acid, is reduced to L-idonic acid by an aldo-keto reductase, designated as Vv2KGR. nih.gov This finding highlights a metabolic fate for 2-keto-L-gulonic acid beyond Vitamin C synthesis and suggests a broader role in plant metabolism. nih.gov

| Enzyme Class | Substrate(s) | Product(s) | Organism/System of Interest |

| Hydrolases (Esterases, Lipases) | Esters of 2-keto-L-gulonic acid (e.g., M2KLG) | L-ascorbic acid | Industrial biocatalysis |

| Lactonases | 2-keto-L-gulonic acid | L-ascorbic acid (via lactone intermediate) | Escherichia coli, Zymomonas mobilis, Fusarium oxysporum |

| Aldo-keto reductase (Vv2KGR) | 2-keto-L-gulonic acid, NADPH | L-idonic acid, NADP+ | Vitis vinifera (grapevine) |

Scope and Objectives of this compound Research

The overarching goal of research involving this compound has been the efficient and cost-effective production of L-ascorbic acid. This has driven research in several key directions:

Optimization of Synthesis: A primary objective has been to improve the yield and purity of M2KLG from 2-keto-L-gulonic acid. This includes the investigation of various catalysts, such as acidic ion exchangers, and reaction conditions to drive the esterification reaction to completion. google.comijsrst.com

Development of Biocatalytic Processes: A significant area of research is the use of enzymes to either produce the precursor 2-keto-L-gulonic acid or to directly convert it and its esters to L-ascorbic acid. google.comresearchgate.net The aim is to develop more environmentally friendly and efficient alternatives to traditional chemical methods.

Elucidation of Novel Metabolic Pathways: The discovery of the role of 2-keto-L-gulonate reductase in tartaric acid biosynthesis in plants has opened up new avenues of research. nih.gov Current and future objectives in this area include the identification and characterization of similar enzymes in other organisms and the exploration of the broader metabolic networks involving 2-keto-L-gulonic acid.

Strain Improvement and Metabolic Engineering: In fermentation-based production of 2-keto-L-gulonic acid, a key objective is the genetic modification of microorganisms like Erwinia herbicola and Gluconobacter oxydans to enhance production efficiency. researchgate.netnih.govbiosynth.com

| Research Area | Primary Objective | Key Methodologies |

| Chemical Synthesis | Improve yield and purity of M2KLG and its conversion to ascorbic acid. | Catalyst screening, process optimization, reaction kinetics studies. |

| Biocatalysis | Develop enzymatic routes for ascorbic acid production. | Enzyme discovery and characterization, immobilization techniques. |

| Plant Biochemistry | Understand the metabolic roles of 2-keto-L-gulonic acid. | Metabolomics, enzyme assays, genetic analysis of pathways. |

| Metabolic Engineering | Enhance microbial production of 2-keto-L-gulonic acid. | Recombinant DNA technology, fermentation optimization. |

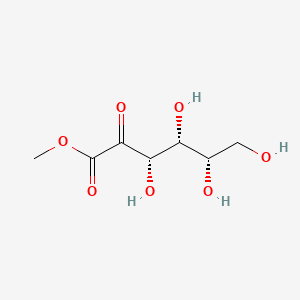

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIBLNUVRGOGU-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184405 | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-98-9 | |

| Record name | Methyl L-xylo-2-hexulosonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-keto-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-xylo-2-Hexulosonic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-KETO-L-GULONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF3VWH6PCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways Involving Methyl 2 Keto L Gulonate

Methyl 2-keto-L-gulonate as an Intermediate in L-Ascorbic Acid (Vitamin C) Biosynthesis

Microbial Pathways for 2-keto-L-gulonic Acid Production (Precursor to M2KLG)

D-Glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-keto-L-gulonic acid

A significant advancement in biotechnology was the development of a pathway that converts D-glucose into 2-KLG using genetically engineered microorganisms. In this process, bacteria such as Erwinia herbicola are utilized because they can naturally oxidize D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govelifesciences.org A gene encoding for a specific reductase enzyme from a Corynebacterium species is then introduced into the Erwinia. nih.govnih.gov This enzyme stereoselectively reduces the 2,5-DKG intermediate to 2-keto-L-gulonic acid (2-KLG), which is then secreted into the culture medium for collection. nih.govelifesciences.org

D-Sorbitol to L-sorbose to 2-keto-L-gulonic acid

This pathway is a cornerstone of the so-called "two-step fermentation" process, a widely used modern alternative to the original Reichstein-Grüssner synthesis. frontiersin.orgpnas.org The process begins with the chemical hydrogenation of D-glucose to D-sorbitol. The first fermentation step then uses bacteria, such as Gluconobacter oxydans, to oxidize D-sorbitol into L-sorbose. researchgate.net The second fermentation step employs a different set of microorganisms, often a mixed culture, to convert L-sorbose into 2-KLG. researchgate.netnih.gov

Involvement of Erwinia herbicola and Corynebacterium species

The creation of a novel metabolic pathway for 2-KLG production is a prime example of metabolic engineering. nih.gov Erwinia herbicola naturally produces 2,5-diketo-D-gluconic acid from glucose. elifesciences.orgnih.gov Scientists identified and isolated a gene from a Corynebacterium species that produces an enzyme, 2,5-diketo-D-gluconic acid reductase, capable of converting 2,5-DKG into 2-KLG with high specificity. nih.gov By inserting this gene into E. herbicola, a recombinant organism was created that could perform the entire conversion from glucose to 2-KLG in a single fermentation process, demonstrating the power of combining metabolic traits from different organisms. nih.govelifesciences.org

Alternative Metabolic Fates of this compound

Beyond its role as a precursor in certain synthetic pathways, 2-keto-L-gulonic acid is channeled into other significant metabolic routes in various organisms, including plants and fungi.

In some higher plants, such as the wine grape (Vitis vinifera), 2-keto-L-gulonic acid serves as a crucial intermediate in the biosynthesis of L-tartaric acid, a compound of high economic value in the food and wine industries. nih.gov This pathway represents an unusual metabolic fate for the degradation of L-ascorbic acid (vitamin C). nih.gov The critical step in this biosynthetic route is the reduction of the ascorbate (B8700270) breakdown product, 2-keto-L-gulonic acid, to L-idonic acid. nih.govnih.gov This conversion is catalyzed by a specific aldo-keto reductase. nih.govnih.gov The identification of a d-isomer-specific 2-hydroxyacid dehydrogenase in grapevine that performs this reduction confirms the presence of this pathway in plants. nih.gov

In filamentous fungi like Aspergillus niger, 2-keto-L-gulonate is an essential intermediate in a novel catabolic pathway for D-glucuronic acid. nih.govfrontiersin.orgnih.gov This fungal pathway is fundamentally different from those found in bacteria and animals. nih.govresearchgate.net The process begins with the reduction of D-glucuronic acid to L-gulonate, which is then converted to 2-keto-L-gulonate. frontiersin.orgnih.gov Subsequently, 2-keto-L-gulonate is reduced to L-idonate by a 2-keto-L-gulonate reductase, a key step in the catabolism of D-glucuronic acid in these organisms. nih.govfrontiersin.orgnih.gov Deletion of the gene encoding this reductase results in the fungus's inability to grow on D-glucuronate. nih.govresearchgate.net

Enzymatic Reactions and Mechanisms

The metabolic conversions of 2-keto-L-gulonate are governed by specific enzymes with distinct mechanisms, stereoselectivity, and cofactor requirements.

L-gulonolactone oxidase (GLO) is the enzyme responsible for the final step in the biosynthesis of L-ascorbic acid (Vitamin C) in most vertebrates. wikipedia.orgtaylorandfrancis.comnih.gov GLO catalyzes the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone. wikipedia.orgresearchgate.net This product, L-xylo-hex-3-gulonolactone, then spontaneously isomerizes to L-ascorbic acid without further enzymatic action. wikipedia.org It is important to note that GLO acts on the lactone form of L-gulonate and is a key step in the synthesis of the Vitamin C precursor, not a direct conversion from 2-keto-L-gulonate. researchgate.net Humans and other primates lack a functional GLO enzyme due to mutations in the corresponding gene, making dietary intake of Vitamin C essential. taylorandfrancis.comnih.gov

The reduction of 2-keto-L-gulonate to L-idonate is catalyzed by enzymes known as 2-keto-L-gulonate reductases. These enzymes exhibit stereoselectivity, ensuring the formation of the correct L-idonate isomer.

In Fungi: In Aspergillus niger, two different 2-keto-L-gulonate reductases have been identified as part of the D-glucuronic acid catabolic pathway. One enzyme, GluC, is NADH-dependent, while another, GluD, is NADPH-dependent. frontiersin.orgnih.gov These enzymes stereoselectively reduce 2-keto-L-gulonate to L-idonate. nih.govresearchgate.net

In Plants: In Vitis vinifera, an aldo-keto reductase identified as Vv2KGR efficiently reduces 2-keto-L-gulonic acid to L-idonic acid as part of the L-tartaric acid biosynthesis pathway. nih.govnih.gov This enzyme belongs to the d-isomer-specific 2-hydroxyacid dehydrogenase superfamily and shows high catalytic efficiency for this reduction. nih.gov

The enzymatic conversions involving 2-keto-L-gulonate are critically dependent on specific cofactors, primarily NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) and NADH (Nicotinamide adenine dinucleotide). nih.gov These cofactors act as electron donors for the reduction reactions.

The choice of cofactor can vary significantly between enzymes from different organisms and pathways. nih.govnih.gov For instance, the fungal 2-keto-L-gulonate reductase GluC from A. niger has been shown to be NADH-dependent, with no activity observed with NADPH. nih.govnih.gov In contrast, another reductase from the same organism, GluD, shows a strict requirement for NADPH. frontiersin.orgnih.gov Similarly, the Vv2KGR enzyme from grapevine, involved in tartaric acid synthesis, preferentially uses NADPH over NADH. nih.govnih.gov This cofactor specificity is a key regulatory feature of these metabolic pathways.

Table 1: Properties of 2-keto-L-gulonate Reductases

| Enzyme | Organism | Metabolic Pathway | Preferred Cofactor | Product |

|---|---|---|---|---|

| GluC | Aspergillus niger | D-Glucuronic Acid Catabolism | NADH | L-Idonate |

| GluD | Aspergillus niger | D-Glucuronic Acid Catabolism | NADPH | L-Idonate |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-keto-L-gulonic acid (2-KLG) |

| 2-keto-L-gulonolactone |

| 5-keto-D-gluconic acid |

| D-glucuronic acid |

| L-ascorbic acid (Vitamin C) |

| L-gulono-1,4-lactone (L-gulonolactone) |

| L-gulonate |

| L-idonic acid |

| L-tartaric acid |

| This compound |

| Nicotinamide adenine dinucleotide (NADH) |

Enzyme Inhibition Patterns in Bioconversion Processes

The bioconversion of precursors to 2-keto-L-gulonate (2-KLG), the direct precursor of this compound, is a critical step in several biosynthetic pathways, notably in the production of Vitamin C. This process is catalyzed by the enzyme 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase), which stereospecifically reduces 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-KLG. The efficiency of this bioconversion is significantly influenced by various inhibition patterns affecting the activity of 2,5-DKG reductase. Research has identified several sources of inhibition, including the substrate, the product, and various ions present in the reaction medium.

There are two primary, naturally occurring variants of this enzyme, 2,5-DKG reductase A (2,5-DKGR A) and 2,5-DKG reductase B (2,5-DKGR B), which exhibit different kinetic properties and inhibition profiles. Understanding these patterns is essential for optimizing the enzymatic synthesis of 2-KLG.

Substrate Inhibition: One of the notable characteristics, particularly of the 2,5-DKGR B variant, is its susceptibility to substrate inhibition. At high concentrations of the substrate, 2,5-diketo-D-gluconic acid, the enzyme's catalytic activity decreases. Pronounced substrate inhibition is observed at 2,5-DKG concentrations higher than 10 mM. In contrast, the 2,5-DKGR A variant is more stable and is not significantly inhibited by high concentrations of the substrate.

Product Inhibition: The enzymatic reaction is also subject to product inhibition. The product of the reaction, 2-keto-L-gulonate (2-KLG), has been found to cause a weak inhibitory effect on the activity of 2,5-DKG reductase. researchgate.net This type of inhibition, where the product of an enzymatic reaction binds to the enzyme and reduces its activity, is a common regulatory mechanism in metabolic pathways.

Inhibition by Process Ions: Scientific studies have revealed that the activity of 2,5-DKG reductase is strongly inhibited by several common process ions. researchgate.net Divalent cations such as Magnesium (Mg²⁺) and Calcium (Ca²⁺), and anions like sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻) have been shown to significantly reduce the enzyme's catalytic efficiency. researchgate.net This suggests that the presence of these ions in the fermentation or reaction medium should be minimized to achieve optimal bioconversion rates.

The mechanism of inhibition has been specifically elucidated for the chloride ion (Cl⁻). It acts as a competitive inhibitor with respect to the cofactor NADPH, meaning it competes with NADPH for binding to the enzyme's active site. Simultaneously, it functions as a non-competitive inhibitor with respect to the substrate, 2,5-DKG, indicating that it binds to a site on the enzyme other than the substrate-binding site, thereby reducing the enzyme's catalytic efficiency regardless of the substrate concentration. researchgate.net

The following table summarizes the key kinetic parameters and inhibition patterns observed for the different variants of 2,5-diketo-D-gluconic acid reductase.

Interactive Data Table: Kinetic Properties and Inhibition of 2,5-Diketo-D-Gluconic Acid Reductase Variants

| Enzyme Variant | Substrate | Apparent K_m | Inhibitor | Type of Inhibition |

| 2,5-DKGR A | 2,5-Diketo-D-gluconic acid | 26 mM - 31 mM | 2-Keto-L-gulonate | Weak Product Inhibition |

| NADPH | 10 µM | Chloride (Cl⁻) | Competitive (vs. NADPH) | |

| Chloride (Cl⁻) | Non-competitive (vs. 2,5-DKG) | |||

| Mg²⁺, Ca²⁺, SO₄²⁻ | Strong Inhibition | |||

| 2,5-DKGR B | 2,5-Diketo-D-gluconic acid | 2.26 mM | 2,5-Diketo-D-gluconic acid | Substrate Inhibition (>10 mM) |

Synthetic and Biotechnological Production of Methyl 2 Keto L Gulonate

Chemical Synthesis Methodologies

The principal chemical method for producing Methyl 2-keto-L-gulonate is the esterification of 2-keto-L-gulonic acid with methanol (B129727). This reaction can be catalyzed by various acidic substances, including mineral acids and solid acid catalysts like ion exchange resins.

Esterification of 2-keto-L-gulonic Acid with Methanol

The esterification of 2-keto-L-gulonic acid involves reacting the carboxylic acid group of 2-keto-L-gulonic acid with methanol to form the corresponding methyl ester. This process is a reversible reaction and is typically carried out in the presence of an acid catalyst to enhance the reaction rate.

Traditional methods for the synthesis of this compound employ homogeneous acid catalysts. rsc.org Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid. While effective in driving the esterification reaction, the use of these homogeneous catalysts presents challenges in terms of catalyst recovery and potential for generating acidic wastewater. rsc.org

Recent research has explored the use of heterogeneous catalysts to circumvent these issues. For instance, a study demonstrated the efficacy of potassium 12-phosphotungstate (KPW) as a solid heteropoly acid catalyst for this esterification. rsc.orgrsc.orgresearchgate.net This catalyst exhibited high activity and could be easily recovered and reused, offering a more environmentally benign approach. rsc.orgresearchgate.net

| Catalyst | Reaction Time | Yield | Reference |

| Potassium 12-phosphotungstate (KPW) | Short | High | rsc.orgresearchgate.net |

| Sulfuric acid | Not specified | Not specified | rsc.org |

| p-toluenesulfonic acid | Not specified | Not specified |

A significant advancement in the synthesis of this compound has been the application of acidic ion exchange resins as catalysts. google.comgoogle.com These solid-phase catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. The process typically involves passing a solution of 2-keto-L-gulonic acid in methanol through a column packed with an acidic ion exchanger. google.com

The reaction is generally conducted at temperatures ranging from room temperature to approximately 80°C. google.comgoogle.com Optimal results are often achieved at temperatures between 55°C and 65°C. google.com The process can be operated continuously, with average residence times in the reactor varying from about 10 to 120 minutes. google.comgoogle.com To enhance the reaction efficiency, a slight over-pressure of up to 4 bar may be applied. google.com

| Parameter | Range | Optimal | Reference |

| Temperature | Room Temp - 80°C | 55°C - 65°C | google.com |

| Residence Time | 10 - 120 minutes | Not specified | google.comgoogle.com |

| Pressure | Up to 4 bar | Slight over-pressure | google.com |

The kinetics of the esterification of 2-keto-L-gulonic acid with methanol catalyzed by a cation exchange resin have been investigated in a stirred batch reactor. researchgate.net Studies were conducted at temperatures ranging from 318 K to 341 K under atmospheric pressure. researchgate.net It was observed that the reaction rate increases with both temperature and catalyst loading. researchgate.net

The experimental data from these kinetic studies were successfully correlated with a pseudo-homogeneous catalysis model. researchgate.net This model provides a kinetic equation that can be used to describe the reaction catalyzed by the cation exchange resin, aiding in the optimization of reactor design and operating conditions. researchgate.net Further research has also explored the kinetics of this reaction using Amberlyst 15 as a catalyst, indicating that the initial reaction rate increases linearly with the concentrations of both the acid and the alcohol.

Biotransformation and Fermentation Processes

Biotechnological routes to 2-keto-L-gulonic acid, the direct precursor for this compound, are well-established and offer an alternative to purely chemical synthesis. These processes leverage the metabolic capabilities of various microorganisms to convert simple sugars into this valuable intermediate.

Microbial Production of 2-keto-L-gulonic Acid as a Precursor

The industrial production of 2-keto-L-gulonic acid is predominantly achieved through fermentation processes. A common method is the two-step fermentation, which first involves the conversion of D-sorbitol to L-sorbose by microorganisms such as Gluconobacter oxydans. encyclopedia.pub The resulting L-sorbose is then converted to 2-keto-L-gulonic acid by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, such as Bacillus megaterium. encyclopedia.pub

Another established method is a two-stage fermentation system that starts from D-glucose. In the first stage, a mutant strain of Erwinia sp. converts D-glucose to calcium 2,5-diketo-D-gluconate. nih.gov This intermediate is then stereospecifically reduced to calcium 2-keto-L-gulonate in the second stage by a mutant strain of Corynebacterium sp. nih.govnih.gov This two-stage process has demonstrated high yields of 2-keto-L-gulonic acid from D-glucose. nih.gov

Furthermore, genetic engineering has enabled the development of a single-step fermentation process. A genetically modified strain of Erwinia herbicola, expressing a 2,5-diketo-D-gluconic acid reductase gene from a Corynebacterium species, can directly produce 2-keto-L-gulonic acid from D-glucose. nih.govresearchgate.net

| Fermentation Method | Starting Substrate | Microorganism(s) | Key Intermediate | Final Product | Reference |

| Two-Step Fermentation | D-Sorbitol | Gluconobacter oxydans, Ketogulonicigenium vulgare, Bacillus megaterium | L-Sorbose | 2-keto-L-gulonic acid | encyclopedia.pub |

| Two-Stage Fermentation | D-Glucose | Erwinia sp. (mutant), Corynebacterium sp. (mutant) | Calcium 2,5-diketo-D-gluconate | Calcium 2-keto-L-gulonate | nih.govnih.gov |

| Single-Step Fermentation | D-Glucose | Erwinia herbicola (genetically modified) | 2,5-diketo-D-gluconic acid | 2-keto-L-gulonic acid | nih.govresearchgate.net |

Genetic Engineering for Enhanced Production

Genetic engineering has been pivotal in enhancing the production of 2-keto-L-gulonic acid (2-KGA), the direct precursor to this compound. Strategies have primarily focused on two avenues: improving the productivity of natural 2-KGA producers and introducing novel metabolic pathways into robust industrial microorganisms.

One significant approach involves the metabolic engineering of Ketogulonigenium vulgare, a bacterium used in the industrial production of 2-KGA. Folate derivatives are essential growth factors for this bacterium. nih.gov Researchers successfully over-expressed five genes involved in folate biosynthesis (folB, folKE, folP, folQ, and folC) from Lactococcus lactis in K. vulgare. nih.gov This modification led to an eight-fold increase in the intracellular folate concentration. nih.gov Consequently, the engineered strain exhibited significantly enhanced growth and 2-KGA productivity. In fermentor studies, the genetically modified K. vulgare showed a 25% increase in cell density and a remarkable 35% improvement in 2-KGA productivity compared to the wild-type strain. nih.gov

Another successful strategy involved creating a new metabolic pathway in a different microorganism, Erwinia herbicola. This bacterium can naturally produce 2,5-diketo-D-gluconic acid (2,5-DKG) from glucose. nih.govresearchgate.net To convert this intermediate into the desired 2-KGA, a gene encoding for 2,5-diketo-D-gluconic acid reductase was isolated from a Corynebacterium species. nih.govresearchgate.net This gene was then introduced into E. herbicola on a multicopy plasmid. nih.gov The engineered E. herbicola was then able to perform the final stereoselective reduction of 2,5-DKG to 2-KGA, releasing the product into the culture medium. nih.govresearchgate.net This work demonstrated the feasibility of creating novel in vivo synthesis routes for important chemicals by combining metabolic traits from different organisms. nih.gov

**Table 1: Impact of Folate Biosynthesis Gene Overexpression on *K. vulgare***

| Parameter | Enhancement in Recombinant Strain | Statistical Significance |

|---|---|---|

| Intracellular Folate Concentration | 8-fold increase | P<0.001 |

| Cell Density (Shake Flask) | 18% increase | P<0.001 |

| 2-KGA Production (Shake Flask) | 14% increase | P<0.001 |

| Cell Density (Fermentor) | 25% increase | P<0.001 |

| 2-KGA Productivity (Fermentor) | ~35% increase | P<0.001 |

Bi-enzymatic Reaction Systems for this compound Precursor Production

Bi-enzymatic systems offer a powerful cell-free approach for producing 2-keto-L-gulonic acid (2-KLG). These systems utilize a combination of isolated enzymes to create a specific reaction cascade, allowing for high specificity and yield under controlled conditions. A key example is the conversion of 2,5-diketo-D-gluconate (2,5-DKG) to 2-KLG. researchgate.net

Coupling of Reductase and Dehydrogenase Enzymes

The core of this bi-enzymatic system is the coupling of a reductase and a dehydrogenase to ensure the continuous regeneration of a necessary cofactor. researchgate.net The primary reaction is the reduction of 2,5-DKG to 2-KLG, a reaction catalyzed by 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase). researchgate.net This enzyme is an aldo-keto reductase that is dependent on the cofactor NADPH, which is oxidized to NADP+ during the reaction. researchgate.netnih.gov

To make the process economically viable, the expensive NADPH cofactor must be constantly regenerated. This is achieved by introducing a second enzyme, glucose dehydrogenase, into the system. Glucose dehydrogenase catalyzes the oxidation of glucose to glucono-1,5-lactone, and in the process, it reduces NADP+ back to NADPH. researchgate.net This coupling creates a self-sufficient cycle for the cofactor, allowing a small initial amount of NADP(H) to facilitate a large turnover of the substrate.

The specificity of these enzymes for their cofactors is crucial. For instance, in the fungal D-glucuronic acid pathway, the 2-keto-L-gulonate reductase (GluD) has a strict requirement for NADP+/NADPH, while the subsequent enzyme in the pathway, L-idonate 5-dehydrogenase (GluE), strictly requires NAD+/NADH. nih.govfrontiersin.org This inherent specificity allows for the precise design of coupled enzymatic reactions without significant crossover.

Optimization of Process Parameters in Bioconversion

The efficiency of the bi-enzymatic production of 2-KLG is influenced by complex inhibition patterns from reaction products and the cofactors themselves (NADP+ and NADPH). researchgate.net Therefore, optimizing process parameters is critical for maximizing the yield and rate of the reaction. Mathematical modeling and kinetic analysis are powerful tools for achieving this optimization. researchgate.netnih.gov

By deriving and solving rate equations for both the reductase and dehydrogenase enzymes, researchers can predict the production of 2-KLG under various conditions. researchgate.net This modeling approach has been used to construct isocharts that help identify the optimal process parameters for a fast and efficient conversion. researchgate.net

Further modeling efforts have focused on the economic aspects of cofactor use. While NADPH is effective, the cofactor NADH is more stable and less expensive. nih.gov Protein engineering has yielded 2,5-DKG reductase mutants with improved activity using NADH. nih.gov Kinetic models have been developed to predict 2-KLG production using these mutants and NADH. The analysis suggests that using an engineered reductase mutant with NADH, supplemented with a small amount of NADPH, could provide significant cost benefits for in vitro enzymatic 2-KLG production. nih.gov

Table 2: Key Parameters for Optimization in Bi-enzymatic 2-KLG Production

| Parameter | Description | Rationale for Optimization |

|---|---|---|

| Cofactor Concentration | The total concentration of NADP(H) or NAD(H) in the system. | Balancing catalytic activity with cost and potential product inhibition. Modeling helped reduce the required concentration threefold. researchgate.net |

| Volumetric Activity of 2,5-DKG Reductase | The concentration and activity of the primary synthesis enzyme. | Ensuring a high rate of conversion of the substrate to the final product. |

| Enzyme Activity Ratio | The ratio of the synthetic enzyme (reductase) to the regenerating enzyme (dehydrogenase). | Maintaining an efficient cofactor regeneration cycle to prevent it from becoming a rate-limiting step. |

| Substrate Concentration | The concentration of the starting material for the regenerating enzyme (e.g., glucono-1,5-lactone). | Ensuring the cofactor regeneration reaction is not substrate-limited. |

| Choice of Cofactor/Enzyme Mutant | Utilizing NAD(H) with engineered reductase mutants instead of NADP(H). | Reducing operational costs due to the higher stability and lower price of NAD(H). nih.gov |

Analytical Methods for Methyl 2 Keto L Gulonate Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental tool for separating and quantifying Methyl 2-keto-L-gulonate from complex mixtures, such as fermentation broths or reaction solutions.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. In a typical application, a C18 column is used as the stationary phase, while the mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous solution, such as water with a phosphoric acid modifier. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with formic acid. This method is scalable and can be adapted for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies.

A specific method allows for the simultaneous determination of 2-keto-L-gulonic acid, Vitamin C, and this compound. This is particularly useful in monitoring the esterification process during Vitamin C synthesis. The method typically employs a C8, C18, or amino column with detection at a wavelength of 210 nm.

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Technique | Reverse-Phase HPLC |

| Stationary Phase | Newcrom R1 (C18) Column |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | UV (210 nm) or Mass Spectrometry (MS) |

| Applications | Quantification, Impurity Isolation, Pharmacokinetics |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative method for monitoring reactions and identifying compounds. While specific literature detailing TLC protocols exclusively for this compound is limited, methods for the closely related end-product, L-ascorbic acid, are well-established and applicable for monitoring its synthesis, where this compound is an intermediate. cabidigitallibrary.orgnih.govresearchgate.netresearchgate.netijrpr.com

For the analysis of these polar, hydrophilic compounds, silica gel 60 GF254 plates are commonly used as the stationary phase. cabidigitallibrary.orgresearchgate.net The separation is achieved using various mobile phase compositions. For instance, a mixture of n-Butanol, Chloroform, Acetic Acid, Ammonia, and Water has been successfully used for separating Vitamin C and related compounds. cabidigitallibrary.org Another effective solvent system is a simple mixture of Ethanol and Acetic Acid (9.5:0.5 v/v), which has been used to achieve an Rf value of approximately 0.76 for L-ascorbic acid. researchgate.net Visualization of the spots on the TLC plate can be done under UV light at 254 nm. researchgate.net

Spectroscopic Approaches for Structural Elucidation (Excluding basic identification)

Beyond simple identification, spectroscopic methods are essential for the detailed structural elucidation of this compound, including its stereochemistry and conformation, which are critical for its function.

While standard 1D NMR (¹H NMR) and Infrared (IR) spectra are available for basic identity confirmation, advanced spectroscopic techniques are required for a deeper structural understanding. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray diffraction are powerful tools for this purpose. For example, in the analysis of structurally similar sugar derivatives like methyl D-glucopyranuronates, high-resolution NMR and X-ray diffraction have been used to definitively determine the molecule's three-dimensional shape, specifically its 4C1 conformation. nih.gov

Similarly, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) could be applied to this compound. These methods would allow for the unambiguous assignment of all proton and carbon signals and provide crucial information about through-bond and through-space correlations, respectively. This data would elucidate the precise spatial arrangement of the atoms and the preferred conformation of the molecule in solution. Such detailed structural analysis is vital for understanding its reactivity and interaction with enzymes in metabolic pathways.

Radioisotope Tracer Studies in Metabolic Research

Radioisotope tracer studies are a powerful technique for mapping metabolic pathways and understanding the biotransformation of compounds within living organisms. In the context of this compound, such studies have been instrumental in elucidating its role in the biosynthesis of L-tartaric acid from Vitamin C in plants like grapevines.

Research has shown that when grapevines are fed with radioisotope-labeled L-ascorbic acid, the label is incorporated first into 2-keto-L-gulonic acid, the de-esterified form of this compound. This demonstrates that 2-keto-L-gulonic acid is a direct downstream intermediate in this metabolic pathway. The 2-keto-L-gulonic acid is subsequently reduced to L-idonic acid, which is further metabolized. These findings, made possible by tracing the path of the radioisotope through the different molecular intermediates, have been crucial in identifying the specific enzymes and steps involved in this biosynthetic route.

Applications of Methyl 2 Keto L Gulonate in Advanced Research

Research on Methyl 2-keto-L-gulonate as a Vitamin C Precursor

This compound's most well-documented role is as a direct precursor to Vitamin C. researchgate.net Industrially, 2-keto-L-gulonic acid is a pivotal intermediate in the highly efficient "two-step fermentation" process for manufacturing Vitamin C. bubsnaturals.com This method, which has positioned China as a global leader in Vitamin C production, is noted for its cost-effectiveness and environmental advantages. bubsnaturals.com

The process often involves the microbial conversion of a substrate like D-sorbitol. frontiersin.org For instance, mixed cultures of microorganisms, such as Gluconobacter sp. and Gluconobacter oxydans, can effectively convert D-sorbitol into 2-KGA. frontiersin.org This precursor is then chemically converted to L-ascorbic acid.

Recent research has expanded the application of this precursor beyond industrial synthesis. Studies have shown that the external application of 2-KGA can significantly increase Vitamin C levels in various plant tissues. bubsnaturals.com In experiments with Brassica campestris and Arabidopsis thaliana, 2-KGA treatment led to a dose-dependent increase in ascorbic acid accumulation, with an average increase of over 45% in leaves and fruit. bubsnaturals.com This effect is linked to the increased expression of the gene for L-gulono-1,4-lactone oxidase (GLO), the enzyme that catalyzes the final step of Vitamin C synthesis in plants. bubsnaturals.com This suggests a potential role for 2-KGA as a plant growth regulator to enhance the nutritional value and stress resistance of crops. bubsnaturals.comfrontiersin.org

Role in Metabolic Engineering for Valued Metabolite Production

The production of 2-keto-L-gulonic acid is a prime example of successful metabolic engineering for creating valued metabolites. Scientists have engineered novel metabolic pathways in microorganisms to efficiently produce this Vitamin C precursor.

A notable achievement involved genetically modifying the bacterium Erwinia herbicola. researchgate.net This organism naturally produces 2,5-diketo-D-gluconic acid (2,5-DKG) from glucose. researchgate.net By identifying and isolating the gene for a reductase enzyme from a Corynebacterium species—an enzyme that can convert 2,5-DKG to 2-KGA—researchers were able to introduce this gene into E. herbicola. researchgate.net The engineered recombinant strain, grown on glucose, successfully produced and secreted 2-KGA into the culture medium, demonstrating the feasibility of creating new in vivo routes for synthesizing important specialty chemicals. researchgate.netcontinentalhospitals.com

Another significant strategy is the use of mixed-culture fermentation. The industrial two-step fermentation process commonly employs a symbiotic culture of Ketogulonicigenium vulgare and associated bacteria like Bacillus megaterium. frontiersin.orgosteostrong.com.au K. vulgare is responsible for producing 2-KGA but has metabolic deficiencies; the associated bacteria provide essential substances that promote the growth of K. vulgare and enhance the yield of 2-KGA. osteostrong.com.au Research in this area focuses on understanding the metabolic pathways and interactions between these microbes to optimize production. osteostrong.com.au Studies have also investigated how to relieve oxidative stress during fermentation, which can limit cell growth and 2-KGA production. nih.gov

Interactive Table: Microbial Systems for 2-Keto-L-gulonic Acid (2-KGA) Production

| Microorganism/System | Engineering Strategy | Substrate | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Genetically Modified Erwinia herbicola | Introduction of a reductase gene from Corynebacterium sp. | Glucose | Created a novel metabolic pathway to convert a natural product (2,5-DKG) into the desired precursor (2-KGA). | researchgate.net |

| Mixed Culture: Ketogulonicigenium vulgare & Bacillus endophyticus | Co-culture fermentation. | L-Sorbose | Associated bacteria provide key growth factors to K. vulgare, which has metabolic defects, enhancing 2-KGA yield. | osteostrong.com.aunih.gov |

| Mixed Culture: Gluconobacter sp. & Gluconobacter oxydans | Co-culture fermentation. | D-Sorbitol | Efficiently prepares 2-KGA directly from D-Sorbitol. | frontiersin.org |

Investigations into Other Biological Activities

Beyond its role in Vitamin C synthesis, research has begun to explore other potential biological effects of this compound and its related compounds, primarily through the action of its end-product, ascorbic acid.

There is no direct evidence showing that this compound itself actively participates in bone formation. However, its role as a precursor to Vitamin C gives it a critical indirect function in skeletal health. Vitamin C is indispensable for the synthesis of collagen, the most abundant protein in the body and the primary component of the bone's organic matrix. continentalhospitals.comosteostrong.com.au

Vitamin C acts as an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are responsible for stabilizing the collagen triple helix structure. bubsnaturals.comnih.gov Without sufficient Vitamin C, collagen synthesis is impaired, leading to weakened bones. researchgate.net Furthermore, research has demonstrated that ascorbic acid promotes the differentiation of osteoblasts (bone-forming cells) and influences the expression of bone matrix genes. nih.gov It is required for the expression of osteoblastic markers and for the mineralization of the bone matrix in cell culture systems. oup.comnih.gov Therefore, the availability of precursors like this compound is fundamentally important for ensuring an adequate supply of Vitamin C to support continuous bone formation and repair. researchgate.net

Interactive Table: Documented Roles of Vitamin C in Bone Health

| Function | Mechanism of Action | Reference |

|---|---|---|

| Collagen Synthesis | Acts as a cofactor for prolyl and lysyl hydroxylase, essential for creating a stable collagen matrix. | bubsnaturals.comnih.gov |

| Osteoblast Differentiation | Promotes the differentiation of mesenchymal stem cells into osteoblasts and induces the expression of osteoblastic markers. | nih.govoup.com |

| Gene Expression | Influences the expression of key bone matrix genes in osteoblasts. | nih.gov |

| Bone Healing | Preclinical studies show Vitamin C can accelerate bone healing after fractures. | researchgate.net |

The antioxidant activity of this compound is primarily realized through its conversion to L-ascorbic acid. Vitamin C is one of the most potent and well-known physiological antioxidants. wikipedia.org It functions as an efficient free-radical scavenger, donating an electron to neutralize reactive oxygen species (ROS) and protecting cells from oxidative damage. bubsnaturals.comresearchgate.net

Research into 2-keto-L-gulonic acid (2KGA) itself supports this indirect mechanism. Studies in plants have shown that applying exogenous 2KGA helps alleviate damage from abiotic stressors like cold and high salinity. frontiersin.orgmdpi.com The protective effect was attributed to a significant increase in the plants' endogenous ascorbic acid content and the enhanced activity of other antioxidant enzymes. frontiersin.orgmdpi.com This indicates that the precursor's role is to boost the synthesis of the active antioxidant, Vitamin C, rather than acting as a potent antioxidant itself. The powerful antioxidant properties of Vitamin C are crucial for protecting bone tissue from oxidative stress, which can weaken bone and inhibit repair processes. osteostrong.com.au

Future Directions and Emerging Research Areas

Elucidation of Undiscovered Enzymatic Mechanisms

A significant area of ongoing research is the identification and characterization of enzymes involved in the metabolic pathways of 2-keto-L-gulonate. In the D-glucuronic acid catabolic pathway of the fungus Aspergillus niger, D-glucuronic acid is eventually converted to L-idonate. This process involves the transformation of L-gulonate into 2-keto-L-gulonate, yet the specific enzyme catalyzing this oxidation step has not been described in the literature and remains a key area for discovery. frontiersin.org

Conversely, research has successfully identified enzymes that metabolize 2-keto-L-gulonate. In A. niger, two distinct 2-keto-L-gulonate reductases, GluC (NADH-dependent) and GluD (NADPH-dependent), have been found to catalyze the reduction of 2-keto-L-gulonate to L-idonate. frontiersin.org The presence of two enzymes with different cofactor requirements for the same reversible reaction is unusual and may suggest a role in maintaining the cellular balance of NAD(P)+/NAD(P)H. frontiersin.org The subsequent conversion of L-idonate to 5-keto-D-gluconate is catalyzed by the NAD+-dependent L-idonate 5-dehydrogenase, known as GluE. frontiersin.org The kinetic properties of two of these enzymes have been characterized, providing valuable data for metabolic modeling. frontiersin.org

| Enzyme | Substrate | Cofactor | Km (mM) | kcat (s-1) |

|---|---|---|---|---|

| GluD | 2-keto-L-gulonate | NADPH | 25.3 | 21.4 |

| L-idonate | NADP+ | 12.6 | 1.1 | |

| GluE | L-idonate | NAD+ | 30.9 | 5.5 |

| 5-keto-D-gluconate | NADH | 8.4 | 7.2 |

Data sourced from studies on purified proteins from A. niger. frontiersin.org

Further research into these and other undiscovered enzymes will be crucial for a complete understanding of 2-keto-L-gulonate metabolism and for identifying new targets for genetic engineering to improve production pathways.

Development of Novel Biocatalytic Routes for Methyl 2-keto-L-gulonate Production

Traditional manufacturing of this compound often involves the chemical esterification of microbially produced 2-KGA with methanol (B129727) under acidic conditions. google.com However, emerging research is focused on developing entirely biocatalytic routes, which operate under milder conditions and offer greater sustainability.

A key innovation has been the creation of recombinant microorganisms capable of producing 2-KGA directly from simple sugars like D-glucose. nih.gov One successful strategy involves introducing a gene for 2,5-diketo-D-gluconate (2,5-DKG) reductase from Corynebacterium sp. into bacteria like Erwinia herbicola or Erwinia citreus. nih.govnih.gov These host organisms naturally oxidize D-glucose to 2,5-DKG, and the introduced reductase then stereoselectively converts this intermediate into 2-KGA, completing a novel, human-designed metabolic pathway. nih.gov

The final step, converting 2-KGA to this compound, is also a target for biocatalysis. Patents describe processes using hydrolase enzymes, such as lipases or esterases, to catalyze the formation of 2-keto-L-gulonic acid esters. google.com The use of immobilized lipases, for instance, is a well-established strategy for efficient, solvent-free esterification of various organic acids, suggesting a promising avenue for the green synthesis of this compound. mdpi.com The development of a robust, whole-cell biocatalyst that can perform both the synthesis of 2-KGA from glucose and its subsequent esterification would represent a significant advancement in the field.

Advanced Metabolic Pathway Engineering for Enhanced Yields

To make biocatalytic production economically viable, significant research efforts are directed toward enhancing the yield and productivity of 2-KGA in engineered microorganisms. Advanced metabolic engineering techniques are central to achieving these goals.

One successful approach involves optimizing the expression of key enzymes. For example, the gene for 2,5-DKG reductase has been placed under the control of strong, inducible promoters, such as the pL promoter from bacteriophage lambda, to increase protein expression and subsequent 2-KGA production in Erwinia citreus. nih.gov Furthermore, site-directed mutagenesis is being used to improve the enzymes themselves, creating variants of 2,5-DKG reductase with enhanced catalytic activity and greater thermal stability. google.com

Exploration of this compound in Other Biological Systems

While the industrial production of 2-keto-L-gulonate is primarily associated with specific bacteria, research has revealed its presence and functional importance in other domains of life, including fungi and plants. Investigating these alternative biological systems provides fundamental insights into the evolution of metabolic pathways and may uncover novel enzymes for biotechnological applications.

In the filamentous fungus Aspergillus niger, 2-keto-L-gulonate is an intermediate in the catabolism of D-glucuronic acid, a component of plant-derived pectin. frontiersin.org This pathway differs significantly from the production routes engineered in bacteria, highlighting the metabolic diversity of microorganisms.

More recently, an aldo-keto reductase with 2-keto-L-gulonate reductase activity (Vv2KGR) was identified in grapevine (Vitis vinifera). nih.gov This enzyme, which reduces 2-KGA to L-idonic acid using NADPH as a cofactor, is believed to function in the biosynthesis of L-tartaric acid, a major organic acid in grapes. This was the first report of a D-isomer–specific 2-hydroxyacid dehydrogenase in plants that acts on 2-keto-L-gulonic acid, suggesting that this metabolic capability may be widespread in the plant kingdom. nih.gov The exploration of such pathways in diverse organisms not only expands our knowledge of biochemistry but also provides a rich genetic reservoir for future bioengineering endeavors.

常见问题

Q. What are the primary synthetic pathways for Methyl 2-keto-L-gulonate, and how can its purity be validated experimentally?

this compound is synthesized via enzymatic reduction of 2,5-diketo-D-gluconate (2,5-DKG) in bacteria such as Corynebacterium sp. or through genetically modified organisms like Erwinia herbicola . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and confirm structural identity using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C spectra) . Quantification of residual solvents or intermediates should follow ICH guidelines.

Q. How is this compound integrated into fungal metabolic pathways, and what experimental controls are critical for pathway validation?

In Aspergillus niger, this compound participates in the D-glucuronate catabolism pathway via NADPH-dependent 2-keto-L-gulonate reductase (GluD), which converts it to L-idonate . Critical controls include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Acute toxicity studies in mice report an intravenous LD50 of 180 mg/kg, necessitating strict PPE (gloves, lab coats) and fume hood use during synthesis . Waste disposal should comply with EPA guidelines for organic acids.

Advanced Research Questions

Q. How do contradictions in enzymatic specificity for 2-keto-L-gulonate reductase across species impact experimental design?

Bacterial 2-keto-L-gulonate reductases (e.g., in Corynebacterium sp.) use NADP+/NADPH, while fungal homologs (e.g., A. niger GluD) are NADPH-specific . To address discrepancies:

Q. What methodological challenges arise in quantifying 2-keto-L-gulonate intermediates in complex biological matrices?

Key challenges include:

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from microbial lysates .

- Isomer discrimination : Employ chiral chromatography (e.g., Chirobiotic T columns) to separate L- and D-enantiomers .

- Low abundance : Enhance detection sensitivity via derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV-Vis quantification .

Q. How can genetic engineering optimize microbial production of this compound, and what metrics define success?

Strategies include:

What unresolved mechanistic questions exist regarding the oxidation of L-gulonate to 2-keto-L-gulonate in fungal systems?

The enzyme responsible for oxidizing L-gulonate to 2-keto-L-gulonate in A. niger remains unidentified . Research priorities:

- Screen A. niger genomic libraries for candidate dehydrogenases using homology to bacterial D-gluconate 2-dehydrogenase .

- Conduct O isotopic labeling to track oxygen incorporation during oxidation .

- Use proteomics (e.g., 2D-DIGE) to identify proteins upregulated during D-glucuronate catabolism .

Methodological Guidelines

Q. How should researchers design experiments to reconcile conflicting data on cofactor dependence in 2-keto-L-gulonate reductases?

- Step 1 : Purify recombinant enzymes from bacterial (Corynebacterium) and fungal (A. niger) sources .

- Step 2 : Conduct activity assays with NADH, NADPH, and analogs (e.g., NADP/NAD) under standardized pH (7.4) and temperature (37°C) .

- Step 3 : Analyze binding affinity via isothermal titration calorimetry (ITC) .

Q. What are best practices for reporting spectroscopic data for this compound in publications?

Q. How can researchers address reproducibility issues in microbial pathway studies involving this compound?

- Strain validation : Deposit engineered strains in culture collections (e.g., ATCC) with accession numbers .

- Data transparency : Publish raw HPLC chromatograms and growth curves in supplementary materials .

- Protocol standardization : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for enzyme activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。